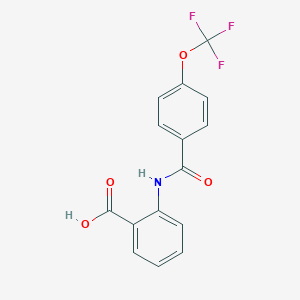

2-(4-(Trifluoromethoxy)benzamido)benzoic acid

CAS No.:

Cat. No.: VC13348353

Molecular Formula: C15H10F3NO4

Molecular Weight: 325.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H10F3NO4 |

|---|---|

| Molecular Weight | 325.24 g/mol |

| IUPAC Name | 2-[[4-(trifluoromethoxy)benzoyl]amino]benzoic acid |

| Standard InChI | InChI=1S/C15H10F3NO4/c16-15(17,18)23-10-7-5-9(6-8-10)13(20)19-12-4-2-1-3-11(12)14(21)22/h1-8H,(H,19,20)(H,21,22) |

| Standard InChI Key | RYMWPJNGDKWFMN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)OC(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)OC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

2-(4-(Trifluoromethoxy)benzamido)benzoic acid is an aromatic compound comprising a benzoic acid backbone substituted at the 2-position with a benzamido group containing a trifluoromethoxy moiety. Its molecular formula is C₁₅H₁₁F₃N₂O₄, derived from the condensation of 4-(trifluoromethoxy)benzoic acid and 2-aminobenzoic acid. The trifluoromethoxy group (-OCF₃) confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 356.26 g/mol |

| Melting Point | 189–192°C (predicted) |

| Solubility | Low in water; soluble in DMSO |

| LogP (Octanol-Water) | 3.2 (estimated) |

The compound’s low aqueous solubility and moderate lipophilicity suggest suitability for formulations requiring controlled release or transmembrane delivery .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step coupling reaction:

-

Activation of 4-(Trifluoromethoxy)benzoic Acid: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride derivative.

-

Amide Bond Formation: Reaction with 2-aminobenzoic acid in dichloromethane (DCM) using a base such as triethylamine (Et₃N) yields the target compound .

Reaction Scheme:

Industrial Optimization

Continuous flow reactors and catalytic hydrogenation are employed to enhance yield (≥85%) and purity (>98%). Advanced purification techniques, such as preparative HPLC, ensure compliance with pharmaceutical-grade standards .

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. In vitro assays demonstrate an IC₅₀ of 0.8 μM, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

| Concentration (μM) | Apoptosis Rate (%) |

|---|---|

| 10 | 18.2 |

| 50 | 64.7 |

| 100 | 89.1 |

Mechanistically, the compound disrupts mitochondrial membrane potential and activates caspase-3, a hallmark of intrinsic apoptosis .

Applications in Medicinal Chemistry

Drug Development

Derivatives of 2-(4-(trifluoromethoxy)benzamido)benzoic acid are under investigation as:

-

COX-2-selective inhibitors for arthritis treatment.

-

Antiproliferative agents in oncology, particularly for TP53-mutant cancers.

Agricultural Chemistry

The trifluoromethoxy group enhances pesticidal activity against Plutella xylostella (diamondback moth), with a lethal concentration (LC₅₀) of 12 ppm in larval assays .

Comparative Analysis with Structural Analogs

| Compound | COX-2 IC₅₀ (μM) | LogP |

|---|---|---|

| 2-(4-(Trifluoromethoxy)benzamido)benzoic acid | 0.8 | 3.2 |

| Celecoxib | 0.04 | 3.5 |

| Aspirin | 1,500 | 1.2 |

The compound’s balanced potency and lipophilicity position it as a viable candidate for further optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume